6-Bromo-indolizine-3-carboxylic acid ethyl ester
Description
6-Bromo-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a bicyclic indolizine core substituted with a bromine atom at position 6 and an ethyl ester group at position 2. The bromine atom enhances electrophilicity and influences binding interactions, while the ethyl ester group improves lipophilicity, aiding in membrane permeability .
Properties
IUPAC Name |
ethyl 6-bromoindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-4-3-8(12)7-13(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLJTTJVAYSDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Cyclization with 3-Bromopyridine
In this method, 3-bromopyridine undergoes sequential reactions with hydroxylamine-O-sulfonic acid and ethyl propiolate to form the bicyclic core:
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Amination : Reacting 3-bromopyridine with hydroxylamine-O-sulfonic acid in tetrahydrofuran (THF) at 15–20°C yields 1-amino-3-bromopyridine sulfonate.
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Cyclization : Treating the intermediate with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70°C to −50°C for 12–16 hours induces ring closure, producing the ethyl ester derivative.
Key Parameters :
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Temperature control (−70°C) is critical to suppress side reactions.
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LiHMDS acts as a strong base to deprotonate intermediates, facilitating nucleophilic attack.
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Yields: 40–50% after purification via cold-water quenching and crystallization.
Esterification of Carboxylic Acid Precursors
Esterification of preformed indolizine carboxylic acids offers an alternative route. While direct examples are scarce, ethyl 6-bromo-1H-indazole-3-carboxylate synthesis provides a model:
Thionyl Chloride-Mediated Esterification
Reacting 6-bromoindazole-3-carboxylic acid with thionyl chloride (SOCl₂) in ethanol under reflux generates the ethyl ester via acid chloride intermediacy:
Adaptability to Indolizines :
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This method could apply to 6-bromo-indolizine-3-carboxylic acid if the carboxylic acid precursor is accessible.
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Challenges include potential decomposition of the indolizine core under acidic conditions.
Bromination of Preformed Indolizine Esters
Late-stage bromination avoids instability issues associated with early-stage halogenation. Patent CN104292145A details bromination strategies for indole derivatives, though indolizine-specific data are lacking.
Electrophilic Bromination
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
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Positional Selectivity : Bromination typically occurs at electron-rich positions (e.g., C6 in indolizine if the core is activated by electron-donating groups).
Limitations :
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Over-bromination and regioselectivity challenges necessitate protective group strategies.
Computational Insights into Reaction Design
Recent DFT studies on pyrido[3,2-b]indolizines highlight the role of electron-withdrawing groups (e.g., ethoxycarbonyl) in stabilizing transition states during cyclization. Key findings include:
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Oscillator Strength Optimization : Ethoxycarbonyl moieties at C3 enhance absorption wavelengths, suggesting their utility in directing bromination.
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Temperature Effects : Low temperatures (−70°C) favor kinetic control, minimizing side reactions in LiHMDS-mediated cyclizations.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Bromo-indolizine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-substituted indolizine derivatives.
Oxidation: Formation of indolizine oxides.
Reduction: Formation of de-brominated indolizine.
Hydrolysis: Formation of indolizine-3-carboxylic acid.
Scientific Research Applications
6-Bromo-indolizine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-indolizine-3-carboxylic acid ethyl ester depends on its interaction with specific molecular targets. The bromine atom and the indolizine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism may involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Indole vs. Indolizine : Indole derivatives (e.g., compound from ) lack the fused bicyclic structure of indolizine, reducing conformational rigidity and altering electronic properties .
- Substituent Effects: Hydroxy () or amino groups () introduce hydrogen-bonding or charged interactions, critical for target binding. Bromine at position 6 is conserved for electrophilic reactivity .
Key Observations :
- Bromination (e.g., ) and cross-coupling () are common strategies. The absence of explicit data for the target compound suggests a need for method optimization.
- High-yield syntheses (>80%) often require precise stoichiometry and temperature control .
Table 3: Pharmacological Profiles
Key Observations :
- Antiviral activity is strongly linked to hydroxy substituents ().
- The indolizine core’s bioactivity remains underexplored compared to indole/quinoline analogues.
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., ) exhibit higher logP values than carboxylic acids, enhancing blood-brain barrier penetration.
- Stability: Bromine and ester groups may confer thermal instability; notes decomposition of similar esters at elevated temperatures .
- Solubility: Polar substituents (e.g., OH in ) improve aqueous solubility, whereas dimethylamino groups () enhance solubility in polar organic solvents .
Biological Activity
6-Bromo-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the indolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound features a bromine atom at the 6th position and an ethyl ester derivative of a carboxylic acid at the 3rd position, which enhances its reactivity and biological profile. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on recent research findings.
6-Bromo-indolizine-3-carboxylic acid ethyl ester can be synthesized through various methods, typically involving cyclization reactions of substituted pyridine derivatives. The presence of the bromine atom and the carboxylic acid group significantly influences its chemical behavior and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 6-bromoindolizine-3-carboxylic acid ethyl ester |
| Molecular Formula | C10H10BrN2O2 |
| Molecular Weight | 272.1 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 6-Bromo-indolizine-3-carboxylic acid ethyl ester exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity
Several studies have highlighted the potential antitumor effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with 6-Bromo-indolizine-3-carboxylic acid ethyl ester resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been found to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition could provide a therapeutic avenue for treating conditions such as autoimmune diseases and certain cancers .
The biological activity of 6-Bromo-indolizine-3-carboxylic acid ethyl ester is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The bromine atom enhances the lipophilicity of the compound, facilitating its binding to enzyme active sites.
- Cellular Uptake : The ethyl ester group aids in cellular permeability, allowing for effective intracellular concentrations.
- Signaling Pathways : By modulating key signaling pathways, it can influence cellular processes such as proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that 6-Bromo-indolizine-3-carboxylic acid ethyl ester had an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound exhibited a reduction in viability by up to 70% at 100 µM after 48 hours .
Q & A
Q. What are the conventional synthetic routes and critical reaction conditions for preparing 6-bromo-indolizine-3-carboxylic acid ethyl ester?
The synthesis typically involves multi-step reactions starting from 6-bromo-1H-indole-3-carboxylic acid derivatives. Key steps include introducing substituents (e.g., diethylamino, hydroxypropyl groups) via alkylation or nucleophilic substitution. Reaction conditions such as temperature (often 50–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) are critical for regioselectivity and yield optimization. Ethyl esterification is usually achieved using ethanol under acidic or basic conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, ester ethyl group at δ 1.2–4.3 ppm). C NMR confirms carbonyl carbons (~165–170 ppm) and bromine-induced deshielding effects.
- IR : Stretching vibrations for ester C=O (~1720 cm) and indolizine C-Br (~550 cm).
- MS : Molecular ion peaks (e.g., m/z 477.8 for the hydrochloride salt) and fragmentation patterns validate the molecular formula .
Q. What are the primary biological activity research directions for this compound?
Indolizine derivatives are studied as enzyme inhibitors (e.g., kinase or protease inhibitors), antimicrobial agents, and receptor modulators. Functional groups like the bromine atom and ester moiety enhance interactions with hydrophobic binding pockets or catalytic sites. Preliminary assays often include in vitro enzyme inhibition and cytotoxicity screening (e.g., IC determination) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to address low yields in the final product?
Apply statistical design of experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). For example, a central composite design can optimize the coupling reaction between indolizine and ethyl ester groups. Response surface methodology (RSM) helps balance competing factors (e.g., temperature vs. side reactions). Computational tools (e.g., DFT calculations) predict intermediates’ stability to guide condition adjustments .
Q. How to resolve discrepancies between experimental NMR data and computational predictions for structural validation?
- Step 1 : Re-examine solvent effects (e.g., DMSO-d vs. CDCl) and dynamic processes (e.g., rotational barriers) that may alter peak splitting.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Step 3 : Compare with crystal structure data (if available) to validate dihedral angles and hydrogen bonding patterns. For example, single-crystal X-ray diffraction in confirms planar indolizine-COOH alignment, resolving ambiguities in solution-state data .
Q. What role does computational chemistry play in designing novel derivatives with enhanced bioactivity?
Quantum mechanical methods (e.g., molecular docking, MD simulations) model interactions with biological targets (e.g., binding affinity for kinase ATP pockets). For instance, the ICReDD framework integrates reaction path searches and experimental feedback to prioritize derivatives with optimal steric and electronic properties. Machine learning models trained on SAR datasets predict substituent effects on solubility and potency .
Q. How to address contradictions in reported biological activity data across studies?
- Factor 1 : Purity discrepancies (e.g., residual solvents or byproducts). Validate via HPLC (≥95% purity) and LC-MS.
- Factor 2 : Assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like OECD TG 423.
- Factor 3 : Synergistic effects of co-administered compounds. Perform combinatorial assays to isolate the compound’s contribution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
